(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2FN3O5/c1-34-22-10-15(9-20(26)23(22)35-13-14-2-4-17(27)5-3-14)8-16(12-28)24(31)29-21-7-6-18(30(32)33)11-19(21)25/h2-11H,13H2,1H3,(H,29,31)/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSPOJLQCQFVRS-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide, a complex organic compound, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C22H19ClF2N2O3, with a molecular weight of approximately 438.85 g/mol. The presence of chloro, nitro, and methoxy groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to this structure may interact with specific biological pathways. For instance, they may act as inhibitors of certain enzymes or receptors involved in disease processes. The presence of the cyanopropenamide moiety is particularly interesting, as it can participate in electrophilic reactions with nucleophiles in biological systems.
Potential Targets
- Kinases : Compounds with similar structures have shown activity against various kinases, which are critical for cell signaling and proliferation.
- EPAC (Exchange Protein directly Activated by cAMP) : Some studies suggest that modifications in similar compounds can enhance their ability to inhibit EPAC proteins, which are involved in cAMP signaling pathways .
Anticancer Activity
Several studies have explored the anticancer potential of compounds related to this compound. For example:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values ranged from 5 to 20 µM depending on the cell type.
- Mechanism : The anticancer effects are hypothesized to result from the induction of apoptosis and inhibition of cell cycle progression .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the phenyl rings significantly influence the biological activity:
- Chloro and Fluoro Substituents : These halogenated groups enhance lipophilicity and may improve binding affinity to target proteins.
- Methoxy Groups : The presence of methoxy groups has been correlated with increased solubility and bioavailability.
Case Studies
- Study on Anticancer Effects : A recent study evaluated the effects of this compound on pancreatic cancer cells, demonstrating a reduction in cell viability by up to 70% at concentrations of 10 µM after 48 hours .
- Antimicrobial Screening : Another study assessed its antimicrobial properties against various pathogens, revealing promising results that warrant further investigation into its mechanism of action .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an anti-cancer agent. Its structural features allow it to inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that it may act as a selective inhibitor of certain kinases, which are critical in cancer signaling pathways.
Case Study Example :
In vitro studies demonstrated that (E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide effectively reduced the viability of various cancer cell lines by inducing apoptosis . Further research is needed to elucidate its mechanism of action and optimize its efficacy.
Antimicrobial Activity
Research indicates that the compound possesses antimicrobial properties against several bacterial strains. Its effectiveness can be attributed to the presence of chlorine and nitro substituents, which enhance its interaction with microbial cell membranes.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Material Science
The compound's unique chemical structure allows it to be used in the development of advanced materials, particularly in coatings and polymers where enhanced thermal stability and chemical resistance are desired.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of acrylamide derivatives with halogenated aromatic substituents. Below is a comparative analysis with structurally related molecules:
Structural and Functional Group Comparisons
Key Observations
Electron-Withdrawing Groups: The target compound’s nitro and cyano groups enhance electrophilicity compared to analogs with ethoxy or isobutyl substituents (e.g., ). This may improve binding to electron-rich biological targets like kinases .
Halogenation : Unlike neratinib (), which uses a pyridinylmethoxy group, the target compound employs a 4-fluorophenylmethoxy substituent. Fluorine’s electronegativity could improve metabolic stability and membrane permeability .
Steric Effects : The 2-chloro-4-nitrophenyl group on the amide nitrogen introduces steric hindrance absent in simpler analogs (e.g., ). This may limit off-target interactions but reduce solubility.
Research Findings and Implications
- Synthesis : Similar compounds (e.g., ) are synthesized via amide coupling reactions, suggesting the target compound may be prepared using analogous methods with tailored halogenation steps.
- Crystallography : Tools like SHELX () and ORTEP () are critical for resolving the stereochemistry of such complex molecules, particularly the (E)-configuration of the enamide .
- Pharmacological Potential: The compound’s structural similarity to neratinib and halogenated acrylamides () positions it as a candidate for anticancer or antimicrobial drug development. Further studies on its kinase inhibition profile and pharmacokinetics are warranted.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing (E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation of substituted aryl amines with cyanoacetates. Key methods include:
- Neat methods : Solvent-free reactions at room temperature, ideal for minimizing side products .
- Microwave-assisted synthesis : Using catalysts like Al₂O₃ and cyclohexanone under controlled irradiation to enhance reaction efficiency .
- Optimization : Reaction temperature, solvent choice (e.g., DMF vs. THF), and catalyst loading (e.g., 5–10 mol% Pd) critically affect yield and purity. For example, microwave irradiation reduces reaction time from 24 hours to <2 hours while maintaining >80% yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodology :
- NMR : Use - and -NMR to confirm substituent positions and stereochemistry. For example, methoxy groups typically resonate at δ 3.8–4.0 ppm in -NMR, while aromatic protons appear as multiplet signals .
- Mass Spectrometry : High-resolution MS (HRMS) resolves isotopic patterns (e.g., Cl/F isotopes) and validates molecular weight .
- X-ray Crystallography : Determines absolute configuration and crystal packing, as demonstrated for structurally similar brominated analogs .
Advanced Research Questions
Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved for this compound?
- Methodology :
- Metabolic Stability Assays : Compare hepatic microsomal stability (e.g., human vs. rodent) to identify species-specific metabolism. For instance, nitro groups may undergo rapid reduction in vivo, altering activity .
- Pharmacokinetic Profiling : Measure parameters like , , and bioavailability to reconcile discrepancies. Adjust dosing regimens or formulate prodrugs to enhance stability .
- Target Engagement Studies : Use CRISPR/Cas9 knockouts or fluorescence polarization assays to verify direct target binding versus off-target effects .
Q. What strategies are recommended for optimizing the compound’s selectivity in kinase inhibition assays?
- Methodology :
- Computational Docking : Perform molecular dynamics simulations (e.g., using AutoDock Vina) to model interactions with kinase ATP-binding pockets. Focus on steric clashes with non-target kinases .
- SAR Analysis : Systematically modify substituents (e.g., replacing 4-fluorophenyl with bulkier groups) and test against kinase panels. For example, trifluoromethyl groups may enhance selectivity by filling hydrophobic pockets .
- Biochemical Assays : Use TR-FRET or ADP-Glo™ assays to quantify IC₅₀ values against primary targets (e.g., EGFR, VEGFR) and closely related kinases .
Q. How can fluorescence-based assays be designed to study this compound’s interaction with biomembranes?
- Methodology :
- Fluorescence Quenching : Incorporate dansyl or pyrene labels into lipid bilayers; monitor changes in emission intensity upon compound binding .
- Confocal Microscopy : Use fluorescent analogs (e.g., BODIPY-tagged derivatives) to visualize localization in live cells. Adjust membrane permeability by modifying the cyanopropenamide group .
- Surface Plasmon Resonance (SPR) : Immobilize liposomes on L1 chips and measure real-time binding kinetics (, ) .
Key Challenges and Future Directions
- Synthetic Scalability : Develop continuous-flow systems to improve reproducibility for multi-step syntheses .
- Mechanistic Studies : Employ time-resolved spectroscopy (e.g., stopped-flow UV-Vis) to elucidate reaction intermediates .
- Target Validation : Use CRISPR-based screens to identify synthetic lethal partners in disease models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
